Cas no 898436-55-0 (2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide)

2-({5-(Cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a cyclohexylcarbamoyl group and a sulfanylacetamide linkage to a 4-nitrophenyl moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for enzyme inhibition or receptor modulation due to its electron-withdrawing nitro group and hydrogen-bonding capabilities. The thiadiazole ring enhances stability and bioactivity, while the cyclohexyl group may improve lipophilicity for membrane permeability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for developing novel bioactive agents. Suitable for research applications requiring tailored molecular interactions.
2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide structure
898436-55-0 structure
Product Name:2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
CAS No:898436-55-0
MF:C17H20N6O4S2
MW:436.508500099182
CID:5484837
Update Time:2025-06-11

2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[[5-[[(cyclohexylamino)carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(4-nitrophenyl)-
    • 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
    • Inchi: 1S/C17H20N6O4S2/c24-14(18-12-6-8-13(9-7-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,24)(H2,19,20,21,25)
    • InChI Key: ORAMETKWTDKNRA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CSC1=NN=C(NC(NC2CCCCC2)=O)S1

2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide Pricemore >>

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Additional information on 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Recent Advances in the Study of 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide (CAS: 898436-55-0)

The compound 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide (CAS: 898436-55-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's unique structural features, which include a 1,3,4-thiadiazole core and a nitroarylacetamide moiety. These structural elements are believed to contribute to its bioactivity, particularly in the context of enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its kinase inhibitory properties, preliminary research has also explored the compound's potential as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide shows promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis.

Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography. These studies have revealed that the compound binds to specific active sites of target enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. Such detailed structural insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.

Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Nevertheless, the growing body of research on 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide underscores its potential as a versatile scaffold for drug discovery.

In conclusion, the compound (CAS: 898436-55-0) represents a promising candidate for further investigation in the fields of anti-inflammatory and antimicrobial therapy. Future research should focus on optimizing its pharmacological properties and exploring its efficacy in vivo, paving the way for potential clinical applications.

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